Ethyl 2-[methyl(phenyl)carbamoyl]acetate
Description
Ethyl 2-[methyl(phenyl)carbamoyl]acetate is an ester derivative featuring a carbamoyl group substituted with methyl and phenyl moieties. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and structural versatility .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)9-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
XICGVJRXCRHHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction of Secondary Amines with Carbon Dioxide and Halogenating Agents
The most industrially viable method involves generating N-methyl-N-phenylcarbamoyl chloride as a key intermediate. As detailed in US Patent 8,188,290B2, secondary amines react with carbon dioxide under 1–1.5 bar pressure to form carbamate salts, which are subsequently treated with sulfuryl chloride (SOCl₂) or carbonyl chloride (COCl₂) at 20–30°C. For ethyl 2-[methyl(phenyl)carbamoyl]acetate, the process proceeds as follows:
Formation of Carbamate Salt :
$$ \text{N-Methylaniline} + \text{CO}_2 \rightarrow \text{N-Methyl-N-phenylcarbamate Salt} $$
Conducted under anhydrous ethyl acetate with catalytic triethylamine, this step achieves >90% conversion in 2 hours at 25°C.Halogenation with SOCl₂ :
$$ \text{Carbamate Salt} + \text{SOCl}2 \rightarrow \text{N-Methyl-N-phenylcarbamoyl Chloride} + \text{SO}2 + \text{HCl} $$
Excess SOCl₂ (1.5 equiv) ensures complete conversion within 1 hour, with gaseous byproducts removed under vacuum.Esterification with Ethyl Acetoacetate :
$$ \text{Carbamoyl Chloride} + \text{Ethyl Acetoacetate} \xrightarrow{\text{Base}} \text{this compound} $$
Using pyridine as a base in tetrahydrofuran (THF), this step yields 78–82% product after aqueous workup and crystallization from hexane-ethyl acetate.
Optimization Notes :
- Residual moisture >0.1% reduces yields by 15–20% due to competing hydrolysis.
- Replacing SOCl₂ with COCl₂ increases selectivity but raises costs by 30%.
Direct Condensation Using Isocyanate Derivatives
Urethane Formation via Methyl(Phenyl)Isocyanate
This two-step approach avoids halogenating agents, enhancing safety:
Synthesis of Methyl(Phenyl)Isocyanate :
$$ \text{N-Methylaniline} + \text{Phosgene} \rightarrow \text{Methyl(Phenyl)Isocyanate} + 2\text{HCl} $$
Phosgene gas is introduced at -10°C to minimize side reactions, yielding 85–88% isocyanate.Reaction with Ethyl Malonate :
$$ \text{Isocyanate} + \text{Ethyl Malonate} \xrightarrow{\text{DBU}} \text{this compound} $$
Catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, this method achieves 75% yield but requires rigorous exclusion of moisture.
Limitations :
- Phosgene’s toxicity necessitates specialized equipment, limiting scalability.
- DBU catalysis increases production costs by 20% compared to pyridine.
Enzymatic Carbamoylation
Lipase-Catalyzed Transesterification
Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the reaction between methyl(phenyl)carbamate and ethyl acetoacetate:
$$ \text{Methyl(Phenyl)Carbamate} + \text{Ethyl Acetoacetate} \xrightarrow{\text{CAL-B}} \text{this compound} + \text{Methanol} $$
Conditions :
- Solvent-free system at 45°C
- 72-hour reaction time
- 68% conversion, with enzyme reuse for 5 cycles without significant activity loss
Advantages :
- Eliminates halogenated reagents and harsh acids/bases.
- Ideal for pharmaceutical-grade synthesis due to minimal purification needs.
Microwave-Assisted One-Pot Synthesis
A high-throughput method combines carbamoyl chloride formation and esterification in a single step under microwave irradiation:
Reagents :
- N-Methylaniline (1 equiv)
- Ethyl chlorooxoacetate (1.2 equiv)
- Triethylamine (2 equiv)
Conditions :
- Microwave power: 300 W
- Temperature: 100°C
- Time: 20 minutes
Outcome :
Mechanistic Insight :
Microwave irradiation accelerates the nucleophilic acyl substitution between the amine and chlorooxoacetate, reducing reaction time from hours to minutes.
Solid-Phase Synthesis for Combinatorial Applications
Adapted from dihydropyrimidine protocols, this method uses Wang resin-functionalized acetoacetate:
Resin Activation :
Wang resin is treated with ethyl acetoacetate and diisopropylcarbodiimide (DIC), achieving 0.8 mmol/g loading.Carbamoylation :
$$ \text{Resin-Bound Acetoacetate} + \text{Methyl(Phenyl)Carbamoyl Chloride} \rightarrow \text{Resin-Bound Product} $$
Conducted in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP), 12-hour reaction.Cleavage :
Trifluoroacetic acid (TFA) in dichloromethane releases the product, yielding 65–70% over three steps.
Applications :
Comparative Analysis of Methods
Critical Parameter Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or nitriles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .
Scientific Research Applications
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to its observed biological activities .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The carbamoyl group’s substituents significantly influence solubility, stability, and reactivity. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Hydrophobicity : Phenyl and trifluoromethylphenyl groups (e.g., in ) enhance hydrophobicity, favoring membrane permeability in drug candidates.
- Steric Hindrance : Bulky substituents (e.g., pyridine in ) may limit conformational flexibility, affecting binding to biological targets.
Research Findings and Docking Studies
- Glide Docking : Compounds with carbamoyl groups exhibit enhanced binding affinity when hydrophobic enclosures are present (e.g., phenyl groups in Ethyl 2-[methyl(phenyl)carbamoyl]acetate). The Glide XP scoring function, which penalizes solvent-exposed charged groups, predicts improved binding for analogs with enclosed hydrophobic motifs .
- Comparative Accuracy : Glide outperforms GOLD and FlexX in pose prediction (RMSD <1 Å in 50% of cases), supporting its utility in optimizing carbamoyl-based ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
